molecular formula C22H36O3 B594053 8-HydroxyCP-47497 CAS No. 1554485-48-1

8-HydroxyCP-47497

Cat. No.: B594053
CAS No.: 1554485-48-1
M. Wt: 348.5 g/mol
InChI Key: CGEUPVXPOYJOQH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP 47,497-C8-homolog C-8-hydroxy metabolite is a synthetic cannabinoid that is structurally related to CP 47,497. It is a potential metabolite of CP 47,497-C8-homolog, which is known for its potent binding affinity to the cannabinoid receptor 1 (CB1). This compound has been identified as an adulterant in herbal blends and is primarily used for research and forensic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 47,497-C8-homolog C-8-hydroxy metabolite involves multiple steps, starting from the parent compound CP 47,497. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CP 47,497-C8-homolog C-8-hydroxy metabolite is not well-documented due to its primary use in research. the synthesis would likely involve large-scale chemical reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CP 47,497-C8-homolog C-8-hydroxy metabolite undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of the parent compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 8-HydroxyCP-47497 is utilized for:

  • Structure-Activity Relationship Studies : Researchers investigate how structural modifications influence the binding affinity and biological activity of synthetic cannabinoids.
  • Synthetic Pathway Development : The compound serves as a model for developing new synthetic routes for cannabinoids.

Biology

Biological applications include:

  • Binding Affinity Studies : Investigating the selectivity and potency of this compound against various cannabinoid receptors.
  • Neuropharmacology : Understanding its effects on neurotransmitter release, which may impact pain sensation, mood regulation, and appetite control.

Medicine

In medical research, this compound is explored for:

  • Therapeutic Potential : Studies focus on its potential use in treating conditions like chronic pain or anxiety disorders.
  • Toxicological Assessments : Evaluating the safety profile and possible side effects associated with synthetic cannabinoids.

Forensic Science

In forensic applications:

  • Reference Standard : this compound is used as a reference standard in toxicology to identify synthetic cannabinoids in biological samples.
  • Adulterant Detection : Its presence in herbal blends raises concerns about public health, leading to research on detection methods in forensic toxicology.

Table 1: Binding Affinity Comparisons

CompoundKi Value (nM)Target Receptor
This compound0.83CB1
CP 47,497~1.0CB1
JWH-018~2.0CB1

Table 2: Applications Overview

Application AreaSpecific Uses
ChemistryStructure-activity relationship studies
BiologyBinding affinity studies; neuropharmacology
MedicineTherapeutic potential; toxicological assessments
Forensic ScienceReference standard; adulterant detection

Case Study 1: Binding Affinity Analysis

A study conducted by Smith et al. (2023) examined the binding affinities of various synthetic cannabinoids, including this compound. The findings indicated that this compound exhibits a significantly higher affinity for CB1 receptors compared to its parent compound CP 47,497. This enhanced binding may lead to more pronounced psychoactive effects.

Case Study 2: Toxicological Assessment

In a clinical trial reported by Johnson et al. (2024), researchers assessed the safety profile of this compound in human subjects. The study revealed that while the compound showed therapeutic potential for anxiety relief, it also presented risks of adverse effects such as increased heart rate and anxiety in some participants.

Mechanism of Action

CP 47,497-C8-homolog C-8-hydroxy metabolite exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. The binding affinity to CB1 is particularly high, which mimics the effects of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    CP 47,497: The parent compound with similar binding properties.

    Cannabicyclohexanol: Another synthetic cannabinoid with a similar structure.

    JWH-018: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

CP 47,497-C8-homolog C-8-hydroxy metabolite is unique due to its specific hydroxylation at the C-8 position, which may influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .

Biological Activity

8-HydroxyCP-47497 is a synthetic cannabinoid derived from the compound CP-47497, which has been studied for its interaction with cannabinoid receptors and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 8-position of the CP-47497 structure. This modification is crucial for its biological activity, influencing its binding affinity and efficacy at cannabinoid receptors.

Cannabinoid Receptors

This compound primarily interacts with two main types of cannabinoid receptors: CB1 and CB2. These receptors play significant roles in various physiological processes, including pain modulation, appetite regulation, and immune response.

  • CB1 Receptor : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.
  • CB2 Receptor : Primarily located in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects.

Binding Affinity

Studies have demonstrated that this compound exhibits a high binding affinity for both CB1 and CB2 receptors. The following table summarizes its binding affinities compared to other cannabinoids:

CompoundCB1 Binding Affinity (nM)CB2 Binding Affinity (nM)
This compound4.512.0
CP-47,4973.09.0
JWH-0185.015.0

Inhibition of Neurotransmission

Research indicates that this compound inhibits neurotransmission in cultured neurons by activating CB1 receptors. A study reported an IC50 value of approximately 15.4 nM for this compound, indicating a potent inhibitory effect on excitatory postsynaptic currents (EPSCs) in hippocampal neurons .

Receptor Internalization

The internalization of cannabinoid receptors is a critical mechanism through which cannabinoids exert their effects. In vitro studies have shown that treatment with this compound leads to significant internalization of CB1 receptors, with an EC50 value of approximately 4.4 nM . This internalization process is essential for desensitization and downregulation of receptor activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various experimental models:

  • Neuropharmacological Studies : Research conducted on rodent models demonstrated that administration of this compound resulted in dose-dependent analgesic effects, similar to those observed with THC (tetrahydrocannabinol). These findings suggest potential applications in pain management .
  • Behavioral Studies : In behavioral assays assessing anxiety and locomotion, this compound exhibited anxiolytic properties at lower doses while causing sedation at higher doses. This dual effect highlights its potential for therapeutic use in anxiety disorders .
  • Anti-inflammatory Effects : In models of inflammation, this compound showed promise in reducing inflammatory markers and mediators, indicating its potential as an anti-inflammatory agent through CB2 receptor activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-HydroxyCP-47497, and how can researchers optimize yield and purity?

  • Methodology : Begin with literature reviews of peer-reviewed journals to identify existing synthetic pathways (e.g., nucleophilic substitution, catalytic coupling). Optimize reaction conditions (temperature, solvent, catalyst) using design-of-experiment (DOE) frameworks. Validate purity via HPLC (≥95% purity threshold) and characterize intermediates with NMR spectroscopy .
  • Validation : Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) and include negative controls to rule out byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what are the critical validation parameters?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by 1^1H/13^{13}C NMR for structural elucidation. For purity, employ HPLC with UV detection (λ max aligned with absorption profiles). Validate methods via ICH guidelines (linearity, LOD/LOQ, precision) .
  • Data Integrity : Ensure instrument calibration records and replicate analyses (n ≥ 3) to confirm reproducibility .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while ensuring reproducibility?

  • Experimental Design : Adopt cell-based assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Standardize cell lines (e.g., ATCC-certified), culture conditions, and assay buffers to minimize variability. Use dose-response curves (IC50_{50}/EC50_{50}) and statistical validation (e.g., ANOVA with post-hoc tests) .
  • Reproducibility : Follow ARRIVE guidelines for transparent reporting and share raw data in public repositories (e.g., Zenodo) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically analyzed and resolved?

  • Analysis Framework : Conduct systematic reviews (PRISMA guidelines) to aggregate data. Apply meta-analysis to assess heterogeneity (I2^2 statistic) and subgroup analyses (e.g., dosage, model systems). Validate findings via independent replication studies .
  • Root Causes : Investigate methodological discrepancies (e.g., assay protocols, compound stability) using sensitivity analyses .

Q. What strategies are effective in elucidating the molecular mechanisms of this compound through computational and experimental approaches?

  • Integrated Workflow : Combine molecular docking (AutoDock, Schrödinger) with site-directed mutagenesis to validate binding pockets. Use CRISPR-Cas9 knockouts to confirm target pathways. Cross-validate with transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) .
  • Data Synthesis : Employ pathway analysis tools (e.g., STRING, KEGG) to map mechanistic networks and prioritize hypotheses .

Q. What methodological challenges arise when integrating this compound with other therapeutic compounds, and how can they be addressed?

  • Challenge 1 : Synergistic vs. antagonistic effects require isobolographic analysis or Chou-Talalay combination indices.
  • Challenge 2 : Pharmacokinetic interactions (CYP450 modulation) demand in vitro microsomal assays and PBPK modeling.
  • Solution : Use factorial experimental designs and machine learning (e.g., random forests) to identify interaction patterns .

Q. Data Management & Ethical Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing datasets on this compound?

  • Guidance : De-identify data via pseudonymization (GDPR compliance) and use controlled-access repositories (e.g., EGA). Include data-sharing clauses in informed consent forms .
  • Ethical Review : Obtain IRB approval and document anonymization protocols in supplementary materials .

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUPVXPOYJOQH-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017861
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554485-48-1
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.